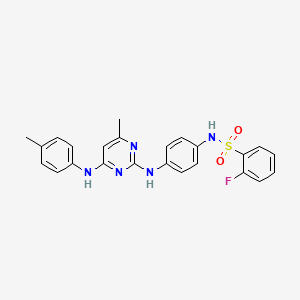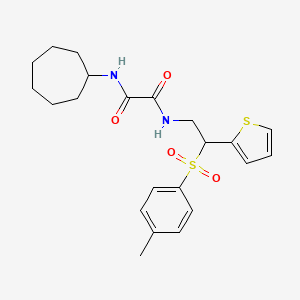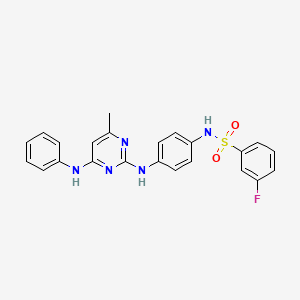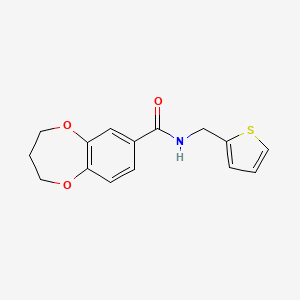![molecular formula C22H22N2O4 B11249895 2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11249895.png)
2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with an intriguing structure. Let’s break it down:
- The core consists of an indole ring (1H-indol-1-yl) with a formyl group (CHO) attached at position 3.
- The indole ring is further connected to an acetamide group (CH₃C(O)NH₂) via a linker.
- The linker itself contains a 1,5-benzodioxepin ring system (8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl).
- Overall, this compound combines features from indole, benzodioxepin, and acetamide moieties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods are scarce due to its specialized nature.
Chemical Reactions Analysis
- Reactions it may undergo:
- Oxidation: The formyl group could be oxidized to a carboxylic acid.
- Reduction: Reduction of the formyl group or other functional groups.
- Substitution: Various substitutions on the indole ring or benzodioxepin.
- Common reagents and conditions:
- Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution: Various nucleophiles (e.g., amines, alkoxides).
- Major products depend on the specific reactions performed.
Scientific Research Applications
- Limited information exists, but potential applications include:
- Medicinal chemistry: Investigating its pharmacological properties.
- Organic synthesis: As a building block for more complex molecules.
- Biological studies: Assessing its effects on cellular processes.
Mechanism of Action
- Unknown for this compound. Further research is needed.
- Potential molecular targets and pathways remain speculative.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs. its unique combination of indole, benzodioxepin, and acetamide motifs sets it apart.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(3-formylindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide |
InChI |
InChI=1S/C22H22N2O4/c1-15-9-20-21(28-8-4-7-27-20)10-16(15)11-23-22(26)13-24-12-17(14-25)18-5-2-3-6-19(18)24/h2-3,5-6,9-10,12,14H,4,7-8,11,13H2,1H3,(H,23,26) |
InChI Key |
DMQKJUHWABXWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C=O)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11249826.png)
![N-(2,3-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11249832.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11249840.png)

![N-(3-acetylphenyl)-6-allyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11249852.png)

![Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11249864.png)

![3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11249877.png)
![N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11249881.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11249882.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11249912.png)
